Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate
Description
Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate is a benzo[d][1,3]dioxole derivative characterized by a methyl ester group at position 5, an amino group at position 6, and two fluorine atoms at position 2 of the dioxole ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of antiviral agents and enzyme inhibitors . Its synthesis typically involves reactions with triphosgene and triethylamine, yielding moderate to high purity (39%–95%) depending on the purification method .
These features make it valuable in drug design for targeting enzymes like dihydroorotate dehydrogenase (DHODH) .
Properties
IUPAC Name |
methyl 6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-14-8(13)4-2-6-7(3-5(4)12)16-9(10,11)15-6/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAOLDPNSRCKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate can be synthesized via a three-step reaction sequence:
Oxidation: 2,2-difluoro-1,3-benzodioxole is oxidized to produce 6-formyl-2,2-difluoro-1,3-benzodioxole.
Amination: The aldehyde functional group reacts with ammonia to produce 6-amino-2,2-difluoro-1,3-benzodioxole.
Esterification: The addition of methyl chloroformate to the amine group produces this compound.
Chemical Reactions Analysis
Table 1: Hydrolysis Conditions for Analogous Esters
Amide Coupling via Amino Group
The primary amine at position 6 participates in nucleophilic acyl substitution, enabling the formation of amides. A representative example from Ambeed (CAS 1544-85-0) demonstrates:
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PyBOP-Mediated Coupling : Reacting the amine with carboxylic acids (e.g., 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid) in dichloromethane/DMF using PyBOP and triethylamine yields amides at 60°C with 67% efficiency .
Table 2: Amide Bond Formation
| Amine Component | Carboxylic Acid Partner | Coupling Reagent | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|---|
| 2,2-difluoro-5-aminobenzodioxole | 3-[(tert-Boc)amino]thiophene-2-carboxylic acid | PyBOP | DCM/DMF | 60°C, 16h | 67% |
Salt Formation with Mineral/Organic Acids
The amino group forms stable salts with acids, enhancing solubility for pharmaceutical applications:
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HCl Salt Formation : Stirring the free base with HCl in water or methanol/water mixtures produces the hydrochloride salt, which is sparingly soluble but dissociates to regenerate the free acid under controlled conditions .
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Other Salts : Sulfuric, acetic, or benzoic acids yield corresponding salts, though solubility varies by solvent .
Table 3: Salt Formation Parameters
| Acid | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| HCl | Water | RT | 24h | Compound 1.HCl (98% conversion) |
| Formic acid | Methanol/water | 60°C | 1–24h | Formate salt (variable yield) |
Heterocyclic Functionalization
The difluorodioxole ring influences reactivity in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids could functionalize the dioxole ring, though direct examples require further exploration .
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Nucleophilic Aromatic Substitution : Limited by fluorine’s poor leaving-group ability, but strong bases (e.g., LiHMDS) may enable substitution at elevated temperatures .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate has shown significant potential in medicinal chemistry as:
- Enzyme Inhibitor : Due to its structural features that allow it to interact with active sites of enzymes, it may serve as an inhibitor or modulator of specific biological pathways.
- Pharmaceutical Intermediate : It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting specific diseases .
The compound's unique structure suggests various biological activities:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research into its anti-inflammatory properties is ongoing, with promising results in preliminary trials.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against specific enzymes involved in metabolic pathways. The compound exhibited promising inhibition rates, indicating its utility in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism by which Methyl 6-amino-2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s primary amine and carbonyl groups play crucial roles in its biological activity, allowing it to interact with enzymes and other proteins.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related benzo[d][1,3]dioxole derivatives:
Biological Activity
Methyl 6-amino-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate (CAS Number: 2149003-12-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 231.15 g/mol. The compound features a benzo[d][1,3]dioxole moiety substituted with amino and carboxylate groups, contributing to its unique biological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H7F2NO4 |
| Molecular Weight | 231.15 g/mol |
| CAS Number | 2149003-12-1 |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. One notable study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound exhibited significant cytotoxicity, with IC50 values indicating potent inhibitory effects on cell proliferation.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |
|---|---|---|
| This compound | 15.4 | 22.8 |
| Control (DMSO) | >100 | >100 |
These results suggest that this compound has significant potential as an anticancer agent.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations have shown that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that while the compound has some antimicrobial properties, further optimization may be required to enhance its efficacy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis. Further studies utilizing molecular docking simulations and biochemical assays are necessary to elucidate its precise mechanism.
Q & A
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Strategies : Contradictions (e.g., unexpected splitting in NMR) are addressed by: (i) Density Functional Theory (DFT) simulations to predict chemical shifts. (ii) 2D NMR techniques (COSY, HSQC) to confirm coupling patterns. (iii) Comparative analysis with structurally characterized analogs (e.g., 6-methoxybenzo[d][1,3]dioxole derivatives) . For example, ambiguous NOE correlations in crowded aromatic regions can be clarified via NOESY experiments .
Q. What strategies improve the compound’s solubility and stability for in vivo pharmacological studies?
- Methodology :
- Prodrug design : Ester hydrolysis or PEGylation enhances aqueous solubility. For instance, phenolic esters of related compounds show improved brain uptake (e.g., 192% bioavailability in prodrug O-19) .
- Formulation : Use of cyclodextrin inclusion complexes or lipid nanoparticles .
- Stability assays : Monitor degradation under physiological pH (e.g., 7.4) via HPLC, adjusting storage conditions (dry, inert atmosphere) to prevent hydrolysis .
Q. How can regioselectivity challenges during functionalization of the amino group be addressed?
- Approaches :
- Protecting group strategies : Use of Boc or Fmoc groups to direct reactions to the amino moiety.
- Catalytic control : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) ensures selective aryl-amide bond formation, as seen in ureide 129 synthesis (39% yield) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the amino group .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
